![molecular formula C12H18N2O B1406910 N-(3,6-dimethylpyridin-2-yl)pivalamide CAS No. 1313762-34-3](/img/structure/B1406910.png)
N-(3,6-dimethylpyridin-2-yl)pivalamide
Overview
Description
“N-(3,6-dimethylpyridin-2-yl)pivalamide”, also known as DMPP, is a compound with potential implications in various fields of research and industry. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol .
Synthesis Analysis
The synthesis of N-(3,6-dimethylpyridin-2-yl)pivalamide involves a two-stage process. In the first stage, 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide is reacted with n-butyllithium in tetrahydrofuran and hexane at -78 to 0℃ for 1.5 hours under an inert atmosphere. In the second stage, methyl iodide is added and the reaction is allowed to proceed at 0 to 20℃ .Molecular Structure Analysis
The molecular structure of N-(3,6-dimethylpyridin-2-yl)pivalamide consists of a pyridine ring substituted with two methyl groups at the 3 and 6 positions. The nitrogen atom of the pyridine ring is bonded to a pivalamide group .Scientific Research Applications
Chemical Behavior and Reactions
- N-(3,6-dimethylpyridin-2-yl)pivalamide has been studied for its nucleophilic behavior in reactions with various electrophilic compounds, leading to the formation of various pivalamides with potential antibacterial properties. This was observed in a study where N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]-pivalamide demonstrated strong nucleophilic behavior by reacting with different compounds (Al-Romaizan, 2019).
Lithiation Studies
- The compound has been involved in studies focusing on lithiation, a key process in organic synthesis. For instance, lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds has been explored, demonstrating the substance's reactivity and potential in producing various substituted derivatives (Smith et al., 2013).
Molecular Structure Analysis
- Investigations into the molecular structure of derivatives of N-(3,6-dimethylpyridin-2-yl)pivalamide have been conducted, providing insights into their conformation and stability, as well as intermolecular interactions (Atalay et al., 2016).
Potential in Cancer Therapy
- Some derivatives of N-(3,6-dimethylpyridin-2-yl)pivalamide have been evaluated for their cytotoxicity and potential application in anticancer chemotherapy, suggesting the compound's relevance in medicinal chemistry (Benchabane et al., 2009).
Crystallography and Structure Elucidation
- Crystallographic studies of N-(3,6-dimethylpyridin-2-yl)pivalamide derivatives have been carried out to understand their structural properties, which is essential for developing new materials and drugs (González et al., 2020).
Research on Related Compounds
- While not directly focused on N-(3,6-dimethylpyridin-2-yl)pivalamide, studies on closely related compounds provide context and insights into its potential applications and behavior. This includes research on compounds like pivalamide and its derivatives, which share structural similarities (Hvoslef et al., 1986).
properties
IUPAC Name |
N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-6-7-9(2)13-10(8)14-11(15)12(3,4)5/h6-7H,1-5H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUXDSIBQARBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dimethylpyridin-2-yl)pivalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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